Phthalic acid

Catalog No.
S539573
CAS No.
88-99-3
M.F
C8H6O4
C8H6O4
C6H4(COOH)2
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalic acid

CAS Number

88-99-3

Product Name

Phthalic acid

IUPAC Name

phthalic acid

Molecular Formula

C8H6O4
C8H6O4
C6H4(COOH)2

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)

InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol; sparingly soluble in ether
1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform
In water, 6,965 mg/L at 25 °C
7.01 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.625 (poor)

Synonyms

disodium phthalate, phthalate, phthalic acid, phthalic acid, copper salt, phthalic acid, dipotassium salt, phthalic acid, disodium salt, phthalic acid, monobarium salt, phthalic acid, monocalcium salt, phthalic acid, monoiron (2+) salt, phthalic acid, monolead (2+) salt, phthalic acid, monopotassium salt, phthalic acid, monoruthenium salt, phthalic acid, monosodium salt, phthalic acid, potassium salt, phthalic acid, potassium, sodium salt, phthalic acid, sodium salt, potassium hydrogen phthalate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O

Description

The exact mass of the compound Phthalic acid is 166.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)7010 mg/l (at 25 °c)0.04 msoluble in alcohol; sparingly soluble in ether1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroformin water, 6,965 mg/l at 25 °c7.01 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.625 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5348. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of benzenedicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Phthalic Acid Esters (PAEs)

Phthalic acid readily reacts with alcohols to form phthalic acid esters (PAEs), a diverse group of chemicals widely employed in scientific research []. PAEs are valued for their ability to modify the properties of polymers, making them more flexible and workable. This characteristic allows researchers to create specialized plastics and resins for various scientific applications, such as:

  • Cell culture studies: PAEs are used in cell culture flasks and dishes to improve their flexibility and durability during handling and manipulation [].
  • Microfluidic devices: PAEs can be used to fabricate microfluidic channels within devices used for biological and chemical analysis [].
  • Drug delivery systems: PAEs are being explored for their potential use in developing controlled-release drug delivery systems due to their ability to control the degradation rate of the carrier material [].

Production of Unsaturated Polyester Resins

Phthalic acid plays a role in the production of unsaturated polyester resins, a class of thermosetting polymers with valuable research applications. These resins undergo a permanent chemical change upon curing, making them ideal for creating:

  • Composite materials: Unsaturated polyester resins are used in conjunction with reinforcing fibers like fiberglass to create strong and lightweight composite materials often used in research equipment and prototypes.
  • 3D printing materials: Certain formulations of unsaturated polyester resins are being explored for use in 3D printing applications, allowing for the creation of complex research objects with specific mechanical properties.

Phthalic acid, scientifically known as 1,2-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a colorless crystalline solid that is slightly soluble in water but more soluble in organic solvents. Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being isophthalic acid and terephthalic acid. The compound was first synthesized in 1836 by French chemist Auguste Laurent through the oxidation of naphthalene tetrachloride, initially misidentified as a naphthalene derivative .

Due to its two carboxyl groups. Key reactions include:

  • Esterification: Phthalic acid can react with alcohols to form phthalate esters, which are widely used as plasticizers and solvents .
  • Reduction: When reduced with sodium amalgam in the presence of water, phthalic acid yields 1,3-cyclohexadiene .
  • Decarboxylation: Heating phthalic acid can lead to the loss of carbon dioxide, forming aromatic compounds .
  • Formation of Phthalic Anhydride: Phthalic acid can be dehydrated to form phthalic anhydride, which is a key intermediate in various chemical processes .

Phthalic acid exhibits moderate toxicity with an LD₅₀ value of approximately 550 mg/kg in mice. It can irritate skin, eyes, and respiratory passages upon exposure. Additionally, it has been found that certain bacteria, such as Pseudomonas sp. P1, can degrade phthalic acid, indicating potential for bioremediation applications .

Phthalic acid can be synthesized through several methods:

  • Catalytic Oxidation: The most common method involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to yield phthalic acid .
  • Oxidation with Potassium Permanganate: Naphthalene can also be oxidized using potassium permanganate or potassium dichromate to produce phthalic anhydride followed by hydrolysis .
  • Historical Methods: Early methods included oxidation of naphthalene tetrachloride using nitric acid or fuming sulfuric acid with mercury as a catalyst .

Phthalic acid has a variety of applications across different industries:

  • Plasticizers: It is primarily used to produce phthalate esters for use as plasticizers in polyvinyl chloride (PVC) products.
  • Dyes and Pigments: Phthalic acid is involved in the production of dyes and pigments such as anthraquinone and phenolphthalein .
  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds.
  • Analytical Chemistry: The monopotassium salt of phthalic acid (potassium hydrogen phthalate) is used as a primary standard for titrations .

Research has explored the interactions of phthalic acid with various substances:

  • Adsorption Studies: The adsorption characteristics of phthalic acid on activated carbon have been investigated for its removal from aqueous solutions.
  • Degradation Pathways: Studies have shown that electro-Fenton and solar photoelectro-Fenton methods can degrade phthalic acid effectively, highlighting its environmental impact and potential treatment methods .

Phthalic acid shares structural similarities with other dicarboxylic acids. Below is a comparison with its isomers:

CompoundChemical FormulaUnique Features
Phthalic AcidC₆H₄(CO₂H)₂Ortho position carboxyl groups; used for plasticizers
Isophthalic AcidC₆H₄(CO₂H)₂Meta position carboxyl groups; used in polyester production
Terephthalic AcidC₆H₄(CO₂H)₂Para position carboxyl groups; widely used in PET production

Phthalic acid's unique ortho configuration allows it to form distinct esters compared to its isomers, which influences its applications and reactivity profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992)
Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline]
Solid
CRYSTALLINE POWDER.
White crystals or a fine white powder.

Color/Form

Colorless crystals
Plates from wate

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.02660867 g/mol

Monoisotopic Mass

166.02660867 g/mol

Boiling Point

Decomposes (NTP, 1992)
Decomposes
Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.)
decomposes

Flash Point

334 °F (NTP, 1992)
334 °F (168 °C) (Closed cup)
168 °C c.c.
334 °F

Heavy Atom Count

12

Vapor Density

5.73 (AIR= 1)
Relative vapor density (air = 1): 5.7

Density

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink
1.593 g/cu cm at 15 °C
Density/specific gravity: 9.4864 kmol/cu m @ 20 °C
Relative density (water = 1): 1.6
1.593

LogP

0.73
0.73 (LogP)
log Kow = 0.73
0.73

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
191 °C

Appearance

Solid powder

Melting Point

410 to 412 °F (decomposes) (NTP, 1992)
Decomposes at 230 °C
Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water.
Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa
Melting point = 464.15 K (determined in a sealed tube)
205 - 230 °C
410-412 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O7F7IX66E

Related CAS

10197-71-4 (hydrochloride salt)
15656-86-7 (mono-barium salt)
15968-01-1 (di-hydrochloride salt)
29801-94-3 (potassium salt)
33227-10-0 (mono-Ru salt)
4409-98-7 (di-potassium salt)
5793-85-1 (mono-calcium salt)
6838-85-3 (mono-lead(2+) salt)
827-27-0 (mono-hydrochloride salt)
877-24-7 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 141 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 138 of 141 companies with hazard statement code(s):;
H315 (97.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Although it is well established that high dose administration of di(2-ethylhexyl)phthalate and its monoester metabolite induces severe testicular atrophy in rats the mechanisms of this testicular injury Is not clear. The present experiment was undertaken to examine the effects of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl)phthalate on mitochondrial functions of rat testis. Di(2-ethylhexyl)phthalate and di-n-octyl phthalate, a di(2-ethylhexyl) phthalate isomer which causes less severe testicular injury did not inhibit the state 3 oxygen consumption up to 0.65 umol/mL in vitro. On the other hand, mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate a metabolite of di-n-octyl phthalate inhibited the state 3 oxygen-consumption down to a concentration of 0.065 amble/mL. Testicular mitochondrial respiratory functions of rats administered 2 g/kg di(2-ethylhexyl) phthalate were lower than those of control or di-n-octyl phthalate treated rats. These differences were verified by characteristics of pharmacokinetic parameters and testicular concentrations of mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate. It nay be suggested that a possible mechanism of testicular atrophy induced by di(2-ethylhexyl) phthalate may be due to direct inhibition by mono(2-ethylhexyl)phthalate (and partially di(2-ethylhexyl)phthalate) of the respiratory functions of Sertoli cell mitochondria in rat testis.
... phthalic acid and nonylphenol stimulated PXR-mediated transcription at concentrations comparable to those at which they activate estrogen receptor-mediated transcription using a transient reporter gene expression assay in COS-7 cells.

Vapor Pressure

0.00000064 [mmHg]
6.36X10-7 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

88-99-3
10197-71-4
6838-85-3
16183-12-3

Absorption Distribution and Excretion

Probably excreted as phthalic acid. /From table/

Metabolism Metabolites

Yields 4,5-dihydroxyphthalic acid in Pseudomonas. /FROM TABLE/
Dose effects of di(2-ethylhexyl)phthalate distribution, excretion, and binding to macromolecules were studied in rodents. The urinary di(2-ethylhexyl)phthalate metabolite profile was similar for all doses, except that free phthalic acid was 6 times greater on days 3 and 10 at the highest compared to the lowest dose.
The metabolism of di-(5-hexenyl)phthalate and di-(9-decenyl)phthalate was investigated in rats. Male CD rats received two oral doses of 3 to 12 uM/kg radiolabeled or unlabeled di-(5-hexenyl)phthalate and di-(decenyl)phthalate in cottonseed oil 24 hr apart. One third of the radioactivity was found in the urine. The metabolites were identified as mono-5-hexenyl-phthalate. Mono-5-hexenyl-phthalate comprised 21% of the total urinary phthalates while 5-hexenyl-phthalate glucuronide amounted to 13.2% and free 5-hexenyl-phthalate to 7.8%. In contrast no metabolites of di-(9-decenyl)phthalate were excreted as glucuronide conjugates and only a trace of free phthalic acid was detected although 40 to 50% of the compound was recovered in the urine. The distribution of the metabolic phthalates indicated a different metabolic pathway for di-(9-decenyl)phthalate and di-(5-hexenyl)phthalate. /It was/ concluded that the chemically reactive epoxide metabolite of phthalate with unsaturated side chains may play a role in the acute toxicity of di-(5-hexenyl)phthalate and di-(9-decenyl)phthalate.
Phthalate grown cells readily oxidized dibutylphthalate, phthalate, 3,4-dihydroxyphthalate and protocatechuate. Phthalate-3,4-dioxygenase (and possibly the dihydrodiol dehydrogenase) was induced by phthalate or a metabolite and subsequent enzymes were inducible by protocatechuate or a subsequent metabolic product. During growth at 37 °C, strain 12B gave clones at high frequency that had lost the ability to grow with phthalate esters.
For more Metabolism/Metabolites (Complete) data for PHTHALIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Phthalic acid
Pravastatin

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)
METABOLITES

Methods of Manufacturing

Vapor-phase oxidation of naphthalene, catalyzed by vanadium and molybdenum oxides, followed by hydrolysis
Manufactured by catalytic oxidation of o-toluic acid and oxidation of xylene: Taylor, Dean, US 3064046 (1962 to I.C.I.); Cier, US 3088974 (1963 to Esso Res. & Eng.). Isolation from the fungus, Gibbererella fujikuroi.

General Manufacturing Information

1,2-Benzenedicarboxylic acid: ACTIVE
o-Phthalic acid is seldom employed, since its anhydride is easier to use.
Phthalic anhydride is the principal commercial form of phthalic acid and it is presently manufactured by catalytic air oxidation of o-xylene or naphthalene.
Formed as a byproduct in the manufacture of phthalic anhydride.
Industrially unimportant.

Analytic Laboratory Methods

Method for determination of phthalic acid using butyl hydrogen phthalate as internal std for determination of contaminants in iv solution stored polyvinyl chloride bags. Determination made by using GC-single ion monitoring mass spectrometry.

Clinical Laboratory Methods

Method is presented for determination of phthalic acid in anticoagulant solution in whole blood using reverse phase high pressure liquid chromatography.

Dates

Modify: 2023-08-15
1: Chen N, Fang G, Liu G, Zhou D, Gao J, Gu C. The effects of Fe-bearing smectite clays on OH formation and diethyl phthalate degradation with polyphenols and H(2)O(2). J Hazard Mater. 2018 Jun 21;357:483-490. doi: 10.1016/j.jhazmat.2018.06.030. [Epub ahead of print] PubMed PMID: 29936346.
2: Santana-Mayor Á, Socas-Rodríguez B, Afonso MDM, Palenzuela-López JA, Rodríguez-Delgado MÁ. Reduced graphene oxide-coated magnetic-nanoparticles as sorbent for the determination of phthalates in environmental samples by micro-dispersive solid-phase extraction followed by ultra-high-performance liquid chromatography tandem mass spectrometry. J Chromatogr A. 2018 Jun 13. pii: S0021-9673(18)30773-8. doi: 10.1016/j.chroma.2018.06.031. [Epub ahead of print] PubMed PMID: 29935815.
3: Wang T, Qu G, Yin X, Sun Q, Liang D, Guo X, Jia H. Dimethyl phthalate elimination from micro-polluted source water by surface discharge plasma: Performance, active species roles and mechanisms. J Hazard Mater. 2018 Jun 5;357:279-288. doi: 10.1016/j.jhazmat.2018.06.014. [Epub ahead of print] PubMed PMID: 29894928.
4: Guevara-Luna J, Alvarez-Fitz P, Ríos-Leal E, Acevedo-Quiroz M, Encarnación-Guevara S, Moreno-Godinez ME, Castellanos-Escamilla M, Toribio-Jiménez J, Romero-Ramírez Y. Biotransformation of benzo[a]pyrene by the thermophilic bacterium Bacillus licheniformis M2-7. World J Microbiol Biotechnol. 2018 Jun 9;34(7):88. doi: 10.1007/s11274-018-2469-9. PubMed PMID: 29886516.
5: Cheng J, Liu Y, Wan Q, Yuan L, Yu X. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community. Sci Total Environ. 2018 Jun 4;640-641:821-829. doi: 10.1016/j.scitotenv.2018.05.336. [Epub ahead of print] PubMed PMID: 29879668.
6: Lu X, Xu X, Lin Y, Zhang Y, Huo X. Phthalate exposure as a risk factor for hypertension. Environ Sci Pollut Res Int. 2018 Jun 3. doi: 10.1007/s11356-018-2367-6. [Epub ahead of print] PubMed PMID: 29862479.
7: Zhang S, Yang Q, Li Z, Wang W, Zang X, Wang C, Wang Z. Solid phase microextraction of phthalic acid esters from vegetable oils using iron (III)-based metal-organic framework/graphene oxide coating. Food Chem. 2018 Oct 15;263:258-264. doi: 10.1016/j.foodchem.2018.04.132. Epub 2018 Apr 30. PubMed PMID: 29784315.
8: Fan S, Wang J, Li K, Yang T, Jia Y, Zhao B, Yan Y. Complete genome sequence of Gordonia sp. YC-JH1, a bacterium efficiently degrading a wide range of phthalic acid esters. J Biotechnol. 2018 Aug 10;279:55-60. doi: 10.1016/j.jbiotec.2018.05.009. Epub 2018 May 12. PubMed PMID: 29763639.
9: Li X, Sun H, Yao Y, Zhao Z, Qin X, Duan Y, Wang L. Distribution of Phthalate Metabolites between Paired Maternal-Fetal Samples. Environ Sci Technol. 2018 Jun 5;52(11):6626-6635. doi: 10.1021/acs.est.8b00838. Epub 2018 May 22. PubMed PMID: 29754483.
10: Yang T, Ren L, Jia Y, Fan S, Wang J, Wang J, Nahurira R, Wang H, Yan Y. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. Int J Environ Res Public Health. 2018 May 11;15(5). pii: E964. doi: 10.3390/ijerph15050964. PubMed PMID: 29751654; PubMed Central PMCID: PMC5982003.
11: Huang HB, Kuo PL, Chang JW, Jaakkola JJK, Liao KW, Huang PC. Longitudinal assessment of prenatal phthalate exposure on serum and cord thyroid hormones homeostasis during pregnancy - Tainan birth cohort study (TBCS). Sci Total Environ. 2018 Apr 1;619-620:1058-1065. doi: 10.1016/j.scitotenv.2017.11.048. Epub 2017 Nov 29. PubMed PMID: 29734584.
12: Wu W, Sheng H, Gu C, Song Y, Willbold S, Qiao Y, Liu G, Zhao W, Wang Y, Jiang X, Wang F. Extraneous dissolved organic matter enhanced adsorption of dibutyl phthalate in soils: Insights from kinetics and isotherms. Sci Total Environ. 2018 Aug 1;631-632:1495-1503. doi: 10.1016/j.scitotenv.2018.02.251. Epub 2018 Mar 28. PubMed PMID: 29727973.
13: Lee MC, Park JC, Lee JS. Effects of environmental stressors on lipid metabolism in aquatic invertebrates. Aquat Toxicol. 2018 Jul;200:83-92. doi: 10.1016/j.aquatox.2018.04.016. Epub 2018 Apr 25. PubMed PMID: 29727774.
14: Setti Ahmed K, Kharoubi O, Aoues AEK, Bouchekara M, Khaladi B, Taleb M. Effect of Gestational and Lactational Exposure to DEHP, DINP, and DEP on Intestinal Morphology, Disaccharidases, and Alkaline Phosphatase in Rats during Postnatal Development. Am J Perinatol. 2018 May 1. doi: 10.1055/s-0038-1642027. [Epub ahead of print] PubMed PMID: 29715699.
15: Miura T, Suemizu H, Goto M, Sakai N, Iwata H, Shimizu M, Yamazaki H. Human urinary concentrations of monoisononyl phthalate estimated using physiologically based pharmacokinetic modeling and experimental pharmacokinetics in humanized-liver mice orally administered with diisononyl phthalate. Xenobiotica. 2018 May 18:1-8. doi: 10.1080/00498254.2018.1471753. [Epub ahead of print] PubMed PMID: 29708805.
16: Gupta S, Gadi R. Temporal Variation of Phthalic Acid Esters (PAEs) in Ambient Atmosphere of Delhi. Bull Environ Contam Toxicol. 2018 Apr 26. doi: 10.1007/s00128-018-2337-1. [Epub ahead of print] PubMed PMID: 29700580.
17: Kang W, Zhao Y, Wang P, Li Z, Hou X, Huang Z, Yang H. Rheological behavior and mechanism of pH-responsive wormlike micelle variations induced by isomers of phthalic acid. Soft Matter. 2018 Jun 6;14(22):4445-4452. doi: 10.1039/c8sm00467f. PubMed PMID: 29693695.
18: Sawers RG. o-Phthalate derived from plastics' plasticizers and a bacterium's solution to its anaerobic degradation. Mol Microbiol. 2018 Jun;108(6):595-600. doi: 10.1111/mmi.13975. Epub 2018 May 9. PubMed PMID: 29679505.
19: Wu Y, Chen XX, Zhu TK, Li X, Chen XH, Mo CH, Li YW, Cai QY, Wong MH. Variation in accumulation, transport, and distribution of phthalic acid esters (PAEs) in soil columns grown with low- and high-PAE accumulating rice cultivars. Environ Sci Pollut Res Int. 2018 Apr 19. doi: 10.1007/s11356-018-1938-x. [Epub ahead of print] PubMed PMID: 29675815.
20: Yang J, Guo C, Liu S, Liu W, Wang H, Dang Z, Lu G. Characterization of a di-n-butyl phthalate-degrading bacterial consortium and its application in contaminated soil. Environ Sci Pollut Res Int. 2018 Apr 17. doi: 10.1007/s11356-018-1862-0. [Epub ahead of print] PubMed PMID: 29667057.

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